2-Methoxy-4-(2-(4-methylbenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate
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Overview
Description
2-Methoxy-4-(2-(4-methylbenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate is a complex organic compound with the molecular formula C23H19BrN2O4 and a molecular weight of 467.323 g/mol . This compound is notable for its unique structure, which includes methoxy, methylbenzoyl, carbohydrazonoyl, and bromobenzoate functional groups. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 2-Methoxy-4-(2-(4-methylbenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate involves multiple steps, typically starting with the preparation of the core phenyl and benzoate structures. The synthetic route often includes:
Formation of the phenyl core:
Coupling reactions: The final step involves coupling the phenyl core with the bromobenzoate group, typically using Suzuki-Miyaura coupling reactions.
Chemical Reactions Analysis
2-Methoxy-4-(2-(4-methylbenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate undergoes several types of chemical reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the methoxy and carbohydrazonoyl groups.
Substitution: The bromine atom in the bromobenzoate group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a common reaction for forming carbon-carbon bonds in this compound.
Common reagents used in these reactions include N-bromosuccinimide for bromination and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Methoxy-4-(2-(4-methylbenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Mechanism of Action
The mechanism of action for 2-Methoxy-4-(2-(4-methylbenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate involves its interaction with various molecular targets. The methoxy and carbohydrazonoyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and other cellular processes. The bromobenzoate group may also play a role in these interactions, although the specific pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar compounds to 2-Methoxy-4-(2-(4-methylbenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate include other benzamide derivatives and compounds with similar functional groups:
2-Methoxy-4-(2-(3-methylbenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate: This compound has a similar structure but with a different position of the methyl group.
2-Methoxy-4-(2-(4-methylbenzoyl)carbohydrazonoyl)phenyl 4-bromobenzoate: This variant has the bromine atom in a different position on the benzoate group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
477728-72-6 |
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Molecular Formula |
C23H19BrN2O4 |
Molecular Weight |
467.3 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[(4-methylbenzoyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C23H19BrN2O4/c1-15-6-9-17(10-7-15)22(27)26-25-14-16-8-11-20(21(12-16)29-2)30-23(28)18-4-3-5-19(24)13-18/h3-14H,1-2H3,(H,26,27)/b25-14+ |
InChI Key |
OHYXWCZFRGQKHK-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
Origin of Product |
United States |
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